N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H15N3O4S2 and its molecular weight is 353.41. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antimicrobial Activity
Research has demonstrated the potential of novel heterocyclic compounds containing a sulfonamido moiety, similar to the one , for use as antibacterial agents. The synthesis of these compounds has led to the identification of several with high antibacterial activities, highlighting the chemical's potential in combating bacterial infections and diseases (Azab, Youssef, & El-Bordany, 2013). Moreover, compounds incorporating furan and thiophene groups have shown promise in antimicrobial applications, offering a new avenue for the development of antimicrobial agents with potential efficacy against a variety of microbial strains (Hamed et al., 2020).
Enzyme Inhibition for Therapeutic Applications
Compounds featuring pyrazole and sulfonamide moieties have been studied for their inhibitory effects on various enzymes, including human carbonic anhydrase isozymes. These enzymes play crucial roles in physiological processes, and their inhibition can have therapeutic benefits for conditions such as glaucoma. Some synthesized compounds have demonstrated effective inhibitory activity, suggesting the potential of such chemical structures in the development of new therapeutic agents (Büyükkıdan et al., 2017).
Anticancer and Radiosensitizing Properties
The synthesis of novel sulfonamide derivatives, including those with pyrazole structures, has been explored for their potential anticancer and radiosensitizing effects. Some of these compounds have shown significant in vitro anticancer activity against various cancer cell lines, alongside their ability to enhance the cell-killing effects of radiation therapy. This indicates the potential of such compounds in cancer treatment, either as standalone therapeutic agents or in combination with radiation to improve treatment outcomes (Ghorab et al., 2015).
Drug Metabolism and Biocatalysis
The application of biocatalysis in drug metabolism studies, particularly for compounds like biaryl-bis-sulfonamide, showcases the ability to produce mammalian metabolites of drug candidates using microbial systems. This approach not only aids in the structural characterization of drug metabolites but also facilitates the generation of metabolites in quantities sufficient for further pharmacological testing. Such studies are essential for understanding the metabolic pathways of potential drugs and for the development of drugs with optimized pharmacokinetic profiles (Zmijewski et al., 2006).
Mechanism of Action
Target of Action
It’s worth noting that both furan and thiophene derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These compounds have shown a wide range of biological activities, which suggests that they may interact with various targets in the body.
Mode of Action
Similar compounds containing furan and thiophene moieties have been reported to interact with their targets, leading to a variety of biological effects .
Biochemical Pathways
Compounds containing furan and thiophene moieties have been associated with a variety of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Furan and thiophene derivatives have been associated with a variety of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S2/c1-17-9-11(8-15-17)23(19,20)16-10-14(18,12-4-2-6-21-12)13-5-3-7-22-13/h2-9,16,18H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLRWPOXYIYOBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.